Cas no 1643967-59-2 (2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine)

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine is a versatile pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a chloro substituent at the 2-position and a methoxy group at the 5-position, enhancing reactivity for nucleophilic substitution reactions. The 3-nitrophenoxy moiety at the 4-position introduces electron-withdrawing properties, facilitating further functionalization. This compound serves as a key intermediate in the synthesis of heterocyclic compounds, agrochemicals, and potential bioactive molecules. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for medicinal chemistry and material science applications. The product is typically characterized by high purity and consistent performance in synthetic workflows.
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine structure
1643967-59-2 structure
Product name:2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
CAS No:1643967-59-2
MF:C11H8ClN3O4
MW:281.651921272278
MDL:MFCD29058570
CID:4702812

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
    • PXUMLNPYAFCXCX-UHFFFAOYSA-N
    • 2-chloro-5-methoxy-4-(3-nitrophenoxy) pyrimidine
    • MDL: MFCD29058570
    • Inchi: 1S/C11H8ClN3O4/c1-18-9-6-13-11(12)14-10(9)19-8-4-2-3-7(5-8)15(16)17/h2-6H,1H3
    • InChI Key: PXUMLNPYAFCXCX-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C(=N1)OC1C=CC=C(C=1)[N+](=O)[O-])OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 315
  • Topological Polar Surface Area: 90.1

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A089006115-5g
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
1643967-59-2 95%
5g
$677.74 2022-04-02
Matrix Scientific
161632-5g
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine, 95%
1643967-59-2 95%
5g
$1156.00 2023-09-06
Chemenu
CM507507-1g
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
1643967-59-2 97%
1g
$218 2023-02-02
Chemenu
CM507507-5g
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
1643967-59-2 97%
5g
$645 2023-02-02

Additional information on 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine: A Comprehensive Overview

The compound with CAS No 1643967-59-2, commonly referred to as 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, methoxy, and nitrophenoxy groups introduces unique electronic and steric properties, making this compound a valuable subject for research and development.

Recent studies have highlighted the potential of pyrimidine derivatives in various applications, including drug discovery, agrochemicals, and materials science. The 2-chloro substitution at position 2 of the pyrimidine ring contributes to the molecule's stability and reactivity, while the 5-methoxy group enhances solubility and bioavailability. The 4-(3-nitrophenoxy) substituent introduces additional electronic effects, which can modulate the compound's interaction with biological targets.

One of the most promising areas of research involving 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine is its role in medicinal chemistry. Scientists have explored its potential as a lead compound for developing new drugs targeting specific enzymes or receptors. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a candidate for anti-cancer therapies. The combination of chlorine and methoxy groups in the molecule provides a balance between hydrophilicity and lipophilicity, which is crucial for drug design.

In addition to its pharmacological applications, this compound has also been investigated for its potential in agrochemicals. The nitrophenoxy group in the molecule is known to enhance herbicidal activity, suggesting that this compound could be a component in next-generation herbicides. Researchers have conducted field trials to assess its efficacy against various weeds while ensuring minimal environmental impact.

The synthesis of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine involves a multi-step process that combines principles from organic chemistry and catalysis. One common approach involves the nucleophilic substitution of chloropyrimidines with appropriately substituted phenol derivatives under basic conditions. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this synthesis more feasible for large-scale production.

From an environmental standpoint, understanding the fate and transport of 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine in natural systems is critical for risk assessment. Studies have shown that this compound undergoes rapid degradation under sunlight exposure due to its conjugated aromatic system, reducing its persistence in soil and water systems.

In conclusion, 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine represents a versatile molecule with diverse applications across multiple industries. Its unique chemical structure provides a foundation for innovative research directions, particularly in drug discovery and agrochemical development. As scientific understanding continues to evolve, this compound is expected to play an increasingly important role in advancing modern chemistry.

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